Fmoc-4-amino-2,2-dimethyl-butyric acid

Descripción general

Descripción

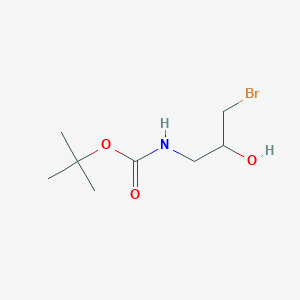

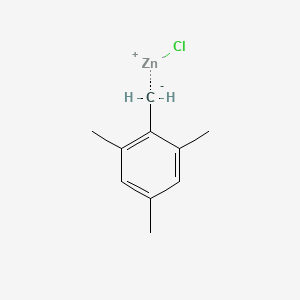

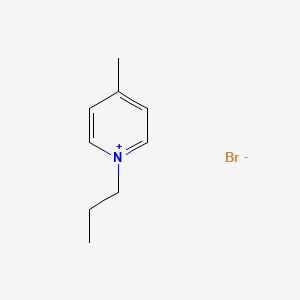

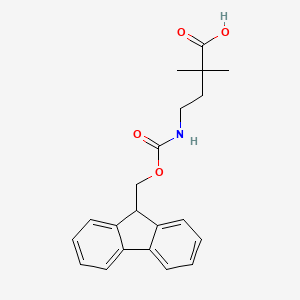

Fmoc-4-amino-2,2-dimethyl-butyric acid, also known as Fmoc-Aib-OH, is a synthetic amino acid. It has a molecular weight of 353.42 and its IUPAC name is 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,2-dimethylbutanoic acid . It is typically stored at 0-8°C and appears as a white powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H23NO4/c1-21(2,19(23)24)11-12-22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 353.42 . It has a melting point range of 136-149°C . The compound is a white powder .Aplicaciones Científicas De Investigación

Peptide Synthesis and Impurities

Fmoc-4-amino-2,2-dimethyl-butyric acid is commonly used in the synthesis of peptides through solid-phase peptide synthesis (SPPS). The control of peptide-related impurities is crucial in peptide drug development, as these impurities can significantly affect drug functionality and safety. SPPS-related impurities include deletion and insertion of amino acids due to inefficient Fmoc-deprotection or excess use of amino acid reagents. Fmoc-deprotection can also cause racemization, leading to diastereomeric impurities. Unprotected side chains can react with various reagents used in synthesis, leading to peptide-protection adducts. Additionally, oxidation of amino acid side chains and the presence of dimeric to oligomeric impurities are observed. The final peptide product may contain unwanted counter ions like trifluoroacetate from SPPS or additional purification treatments, and contamination by other unrelated peptides points out the need for appropriate Good Manufacturing Practice (GMP) standards. Degradation-related impurities, such as β-elimination, diketopiperazine formation, and others, can be found both in peptide drugs and finished products, potentially containing API-excipient degradation products (D'Hondt et al., 2014).

Pharmacological and Toxicological Significance

Human flavin-containing monooxygenases (FMO, EC 1.14.13.8), particularly FMO3, play a significant role in the metabolism of drugs and xenobiotics containing nucleophilic heteroatoms. FMO3 catalyzes the oxygenation of these substances, typically converting them into harmless, polar, and readily excreted metabolites. However, in certain cases, FMO3 bioactivation can result in the formation of reactive materials that may lead to toxicity. The genetic variability and allelic variation significantly contribute to interindividual differences in FMO-mediated metabolism. Unlike cytochrome P450 (CYP), FMO is not easily induced or inhibited, minimizing the potential for adverse drug-drug interactions. This characteristic may offer advantages in drug design and discovery, suggesting the incorporation of FMO detoxication pathways into drug candidates to produce more drug-like materials. Although extensive examples are not available, physiological factors can influence FMO function, which may have implications for its clinical significance and role in human diseases (Cashman & Zhang, 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

Fmoc-4-amino-2,2-dimethyl-butyric acid is a biochemical compound used in proteomics research . The primary targets of this compound are proteins, specifically those involved in the proteomics field. The role of these proteins varies widely, depending on the specific protein being targeted.

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. These can include the pH, temperature, and presence of other molecules in the environment. For example, the compound is stored at 0-8°C, suggesting that it may be sensitive to temperature .

Propiedades

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-21(2,19(23)24)11-12-22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYZWIAAJJHSFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501157764 | |

| Record name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1310680-24-0 | |

| Record name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(3-Nitro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360444.png)